1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
Overview
Description
“1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H7F5 and a molecular weight of 210.14 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as (1,1-difluoroethyl)arenes, involves various methods including nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions .Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring with a difluoroethyl group and a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the introduction of the difluoroethyl group onto aromatic rings .Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluorinated compounds, like 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene, are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique physical, chemical, and biological properties. A review highlights the progress in aqueous fluoroalkylation, demonstrating the environmental benefits and efficiency of incorporating fluorinated groups into target molecules. The review underscores the evolution from hydrophobic assumptions to environmentally benign reactions in water, signaling a move towards green chemistry (Hai‐Xia Song et al., 2018).
Supramolecular Chemistry and BTAs
Benzene-1,3,5-tricarboxamide (BTA), structurally related to benzene derivatives like this compound, is a versatile supramolecular building block. Its utility spans nanotechnology, polymer processing, and biomedical applications due to its ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by H-bonding. The review of BTAs showcases their role in advancing supramolecular chemistry and hints at the potential for similar benzene derivatives to contribute to this field (S. Cantekin et al., 2012).
Ionic Liquids and Phase Behavior
Research on ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has explored their phase behavior with aliphatic and aromatic solutes, including benzene derivatives. This review article discusses the solvent properties of ionic liquids, indicating their potential to dissolve a wide range of compounds and suggesting applications in separation and extraction processes. The findings emphasize the versatility of ionic liquids, which could extend to the solubilization and manipulation of compounds like this compound (Zoran P. Visak et al., 2014).
Polyacene and Electronic Structure
Investigations into the electronic structure of higher acenes and polyacene, which involve linear annelation of benzene units, offer insights into the unusual electronic properties of these compounds. The review summarizes theoretical analyses, including density functional theory and complete active space self-consistent field method, to understand their antiferromagnetic coupling and potential applications in materials science. This research underscores the importance of understanding the electronic properties of benzene derivatives for developing new materials (H. Bettinger, 2010).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process, which this compound may be involved in, is a key transformation in the research and development of drugs, agrochemicals, and functional materials .
Result of Action
The introduction of a trifluoromethyl group onto aromatic rings is a significant transformation in medicinal chemistry and related fields .
Biochemical Analysis
Biochemical Properties
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets . This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to reduced metabolism of specific substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of this compound can result in hepatotoxicity, nephrotoxicity, and other organ-specific toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOQCHYHYSMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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